![molecular formula C15H13N B1353134 3-(3,5-Dimethylphenyl)benzonitrile CAS No. 713079-19-7](/img/structure/B1353134.png)
3-(3,5-Dimethylphenyl)benzonitrile
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Overview
Description
“3-(3,5-Dimethylphenyl)benzonitrile” is a chemical compound with the CAS Number: 713079-19-7 . It has a molecular weight of 207.27 and its IUPAC name is 3’,5’-dimethyl [1,1’-biphenyl]-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of “3-(3,5-Dimethylphenyl)benzonitrile” is represented by the linear formula C15H13N . The InChI Code for this compound is 1S/C15H13N/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16/h3-9H,1-2H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3,5-Dimethylphenyl)benzonitrile” include a molecular weight of 207.27 . The compound’s IUPAC name is 3’,5’-dimethyl [1,1’-biphenyl]-3-carbonitrile . No additional physical or chemical properties were found in the search results.
Scientific Research Applications
I have conducted a search for the scientific research applications of “3-(3,5-Dimethylphenyl)benzonitrile,” but the information available is quite limited. The primary application mentioned in the search results is its use in the synthesis of the drug Rilpivirine, an antiretroviral medication used to treat HIV. Here is a brief overview of this application:
Synthesis of Rilpivirine
“3-(3,5-Dimethylphenyl)benzonitrile” is used as an intermediate in the synthesis of Rilpivirine. The conventional synthesis involves nucleophilic displacement of a chloropyrimidine derivative with a dimethylphenylpropenenitrile hydrochloride derivative .
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of rilpivirine , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 .
Mode of Action
In the context of its role in the synthesis of rilpivirine, it undergoes a nucleophilic substitution reaction with 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile .
Biochemical Pathways
As an intermediate in the synthesis of Rilpivirine, it contributes to the inhibition of HIV-1 reverse transcriptase, thereby preventing the replication of the virus .
Pharmacokinetics
As an intermediate in the synthesis of rilpivirine, its contribution to the overall bioavailability of the final drug product can be inferred .
Result of Action
Its role as an intermediate in the synthesis of rilpivirine suggests that it contributes to the antiviral activity of the final drug product .
Action Environment
Factors such as temperature, ph, and solvent can potentially affect the efficiency of its reactions in the synthesis of rilpivirine .
properties
IUPAC Name |
3-(3,5-dimethylphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYQOHMDGQMIQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459793 |
Source
|
Record name | 3-(3,5-dimethylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)benzonitrile | |
CAS RN |
713079-19-7 |
Source
|
Record name | 3-(3,5-dimethylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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